Estriol-16-Glucuronide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estriol-16-Glucuronide involves the controlled stereospecific alkaline hydrolysis of 2,4,16α-tribromoestrone followed by selective glucuronidation of the hydrolyzed product . Another method includes the direct glucuronidation of 2,4-dibromoestra-1,3,5(10)-triene-3,17β-diol and subsequent hydrolysis of the 17-glucuronide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale chemical synthesis techniques similar to those used in laboratory settings, with a focus on maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Estriol-16-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to other estrogenic metabolites.
Reduction: Formation of reduced estrogenic compounds.
Substitution: Glucuronidation and other conjugation reactions.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate.
Reduction: Utilizes reducing agents such as sodium borohydride.
Substitution: Glucuronidation typically requires glucuronic acid derivatives and catalysts like silver carbonate.
Major Products: The major products formed from these reactions include various glucuronide and sulfate conjugates of estriol, which are important for their biological activity and excretion.
Scientific Research Applications
Estriol-16-Glucuronide has a wide range of applications in scientific research:
Biology: Plays a role in studying estrogen metabolism and its effects on various biological processes.
Industry: Employed in the development of diagnostic assays and hormone replacement therapies.
Mechanism of Action
Estriol-16-Glucuronide acts as a prodrug of estriol. It is converted into free estriol by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . Once converted, estriol binds to estrogen receptors, enters the nucleus of target cells, and regulates gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that express the estrogenic effects .
Comparison with Similar Compounds
Estriol-16-Glucuronide is unique among estrogen glucuronides due to its specific conjugation at the 16α position. Similar compounds include:
Estriol 3-Glucuronide: Conjugated at the 3 position, less prevalent in comparison.
Estrone Glucuronide: Another estrogen glucuronide used in monitoring ovarian function.
Estradiol Glucuronide: Conjugated form of estradiol, used in various diagnostic applications.
This compound stands out due to its specific role in pregnancy and its higher concentration in the urine of pregnant women, making it a valuable biomarker for monitoring placental function and estrogen metabolism .
Properties
Molecular Formula |
C24H32O9 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-[[(13S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18?,19?,20?,21?,23?,24-/m0/s1 |
InChI Key |
FQYGGFDZJFIDPU-CBXPMNRHSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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